Synthetic Route Comparison: Ester vs. Halide
The compound is synthesized via direct esterification of (2-cyanopyridin-3-yl)methanol, a process known for high efficiency. While specific yield data for the commercial product is proprietary, this established route contrasts with the alternative approach of using (2-Cyanopyridin-3-yl)methyl chloride (CAS 848774-96-9) , a corrosive alkylating agent requiring more stringent handling and generating stoichiometric halide waste [1]. The acetate ester offers a safer, more atom-economical starting point for subsequent nucleophilic substitutions or hydrolysis to regenerate the alcohol, providing a logistical advantage in multi-step syntheses .
| Evidence Dimension | Synthetic Route & Hazard Profile |
|---|---|
| Target Compound Data | Acetate ester; prepared via mild esterification. |
| Comparator Or Baseline | (2-Cyanopyridin-3-yl)methyl chloride; alkylating agent with lachrymatory and corrosive properties. |
| Quantified Difference | Reduced hazard classification and waste generation; acetate is a better leaving group for certain transformations than direct halides. |
| Conditions | Synthetic organic chemistry lab; multi-step medicinal chemistry workflows. |
Why This Matters
The use of the acetate ester circumvents the need for aggressive chloromethylating reagents and hazardous alkyl halide intermediates, streamlining procurement and simplifying safety and waste protocols in R&D labs.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14761439, (2-Cyanopyridin-3-yl)methyl acetate. View Source
